4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxy group at the 4-position, a methyl group at the 1-position, and a phenoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a peracid.
Methylation: The methyl group at the 1-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Phenoxylation: The phenoxy group at the 7-position can be introduced through a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline core, to form dihydroquinoline derivatives.
Substitution: The phenoxy group at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The hydroxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the methyl and phenoxy groups, making it less hydrophobic and potentially less active in certain biological assays.
1-Methylquinoline: Lacks the hydroxy and phenoxy groups, which may reduce its potential for hydrogen bonding and biological activity.
7-Phenoxyquinoline: Lacks the hydroxy and methyl groups, which can affect its solubility and reactivity.
Uniqueness
4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one is unique due to the presence of all three functional groups (hydroxy, methyl, and phenoxy) on the quinoline core. This combination of functional groups can enhance its biological activity, solubility, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-7-phenoxyquinolin-2-one |
InChI |
InChI=1S/C16H13NO3/c1-17-14-9-12(20-11-5-3-2-4-6-11)7-8-13(14)15(18)10-16(17)19/h2-10,18H,1H3 |
InChI Key |
YSAGREGBQPWKNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.